molecular formula C28H19N3O2S B4079858 1-(2-naphthyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione

1-(2-naphthyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione

Cat. No. B4079858
M. Wt: 461.5 g/mol
InChI Key: YTADLSHMHMREFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-naphthyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione, also known as DQ-4233, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrrolidine-2,5-dione family and exhibits a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(2-naphthyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis. 1-(2-naphthyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione has been shown to induce the expression of several genes involved in apoptosis, including p53 and Bax. It also inhibits the activity of DNA polymerase, which is essential for DNA synthesis.
Biochemical and Physiological Effects
1-(2-naphthyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been found to have anti-inflammatory and anti-oxidant effects. It has been shown to reduce the production of inflammatory cytokines and to protect against oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-naphthyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione for lab experiments is its relatively low toxicity. It has been shown to have a low LD50 in mice, indicating that it is relatively safe for use in animal studies. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 1-(2-naphthyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione. One area of interest is the development of new cancer therapies based on 1-(2-naphthyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione. Researchers are also investigating the potential use of 1-(2-naphthyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of new synthetic methods for 1-(2-naphthyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione that could improve its yield and purity.
In conclusion, 1-(2-naphthyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione is a promising compound with potential therapeutic applications in cancer treatment. Its mechanism of action is not fully understood, but it has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. It also exhibits anti-inflammatory and anti-oxidant effects. Although it has some limitations for lab experiments, its relatively low toxicity makes it a suitable candidate for further research.

Scientific Research Applications

1-(2-naphthyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is the treatment of cancer. 1-(2-naphthyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In particular, it has been found to be effective against breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

1-naphthalen-2-yl-3-(4-phenylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O2S/c32-25-17-24(27(33)31(25)21-15-14-18-8-4-5-11-20(18)16-21)34-28-29-23-13-7-6-12-22(23)26(30-28)19-9-2-1-3-10-19/h1-16,24H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTADLSHMHMREFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2)SC4=NC5=CC=CC=C5C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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